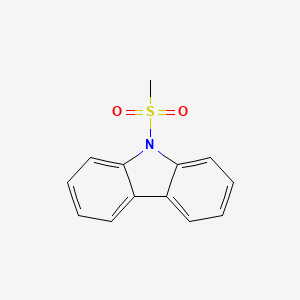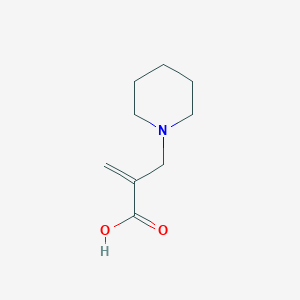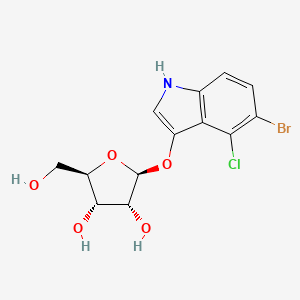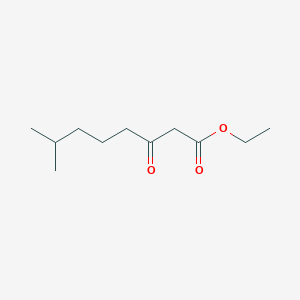
9-Metanosulfonilcarbazol
Descripción general
Descripción
9-Methanesulfonylcarbazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of carbazole, which is a heterocyclic aromatic compound that is widely used in the synthesis of various organic compounds. The unique properties of 9-methanesulfonylcarbazole make it an attractive candidate for use in a wide range of scientific applications.
Aplicaciones Científicas De Investigación
Material de Electropolymerización
Los derivados de carbazol, incluyendo 9-Metanosulfonilcarbazol, se pueden utilizar en procesos de electropolymerización. Por ejemplo, un derivado como el metacrilato de 2-(9H-carbazol-9-il) etilo (CzEMA) se ha sintetizado y electropolymerizado para servir como material de electrodo activo en dispositivos capacitivos .
Pruebas Farmacéuticas
El this compound está disponible para su compra como un estándar de referencia de alta calidad utilizado en pruebas farmacéuticas. Esto implica su papel en el desarrollo y control de calidad de los productos farmacéuticos .
Investigación Farmacológica
El carbazol y sus derivados son conocidos por sus versátiles aplicaciones farmacológicas. Se han investigado para producir metabolitos hidroxilados, que podrían tener diversos usos terapéuticos .
Biotecnología Ambiental
La investigación sobre bacterias que utilizan bifenilos ha explorado la capacidad de producir metabolitos de carbazol hidroxilados, lo que indica posibles aplicaciones en biorremediación y esfuerzos de limpieza ambiental .
Mecanismo De Acción
Target of Action
They are known to interact with various biological targets, including enzymes and receptors, and play significant roles in various biochemical processes .
Mode of Action
Carbazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . These interactions often result in the modulation of the activity of the target proteins, thereby influencing the biochemical pathways they are involved in .
Biochemical Pathways
Carbazole derivatives have been shown to influence various biochemical pathways . For instance, they have been implicated in the regulation of metabolic pathways, including amino acid metabolism and short-chain fatty acid metabolism . The downstream effects of these interactions can lead to changes in cellular functions and overall organism health .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .
Result of Action
Carbazole derivatives have been shown to have various effects at the molecular and cellular levels . For instance, some carbazole derivatives have been found to induce DNA damage and change DNA methylation patterns in certain cell types .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 9-Methanesulfonylcarbazole . Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with its targets . Understanding these environmental influences is crucial for optimizing the use of the compound in various applications.
Propiedades
IUPAC Name |
9-methylsulfonylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17(15,16)14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANZPOQEQVYVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443465 | |
| Record name | 9-Methanesulfonylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2169-37-1 | |
| Record name | 9-Methanesulfonylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1609889.png)


![(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1609894.png)




